molecular formula C30H40Cl2N2O2 B568706 Elacestrant dihydrochloride CAS No. 1349723-93-8

Elacestrant dihydrochloride

Cat. No. B568706
CAS RN: 1349723-93-8
M. Wt: 531.562
InChI Key: XGFHYCAZOCBCRQ-FBHGDYMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elacestrant, also known as RAD-1901, is an anticancer medication used in the treatment of breast cancer . It is an antiestrogen, or an antagonist of the estrogen receptors, the biological targets of endogenous estrogens such as estradiol . It is specifically an antagonist of the estrogen receptor alpha (ERα) and is also a selective estrogen receptor degrader (SERD), in that it induces degradation of the ERα . It is indicated for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative, ESR1 - mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy .


Molecular Structure Analysis

Elacestrant has a molecular formula of C30H38N2O2 . It is highly basic (pKa: 9.8) and lipophilic (cLogP: 6.8; LogD: 3.6), and is formulated as a dihydrochloride salt .


Chemical Reactions Analysis

Elacestrant is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2A6 and CYP2C9 . It can interact with strong CYP3A4 inhibitors and inducers, such as itraconazole and rifampin, respectively .


Physical And Chemical Properties Analysis

Elacestrant is highly basic (pKa: 9.8) and lipophilic (cLogP: 6.8; LogD: 3.6), and is formulated as a dihydrochloride salt . Its molecular weight is 531.5568 .

Scientific Research Applications

  • Elacestrant has demonstrated efficacy in heavily pretreated women with ER+, HER2− metastatic breast cancer, including those with estrogen receptor gene alpha (ESR1) mutation. It has an acceptable safety profile and has shown single-agent activity with confirmed partial responses in heavily pretreated patients (Bardia et al., 2021).

  • In preclinical models, elacestrant has inhibited ER-mediated signaling and growth of ER+ breast cancer cell lines both in vitro and in vivo, showing significant antitumor activity. It also exhibits potential for use in combination therapy for both early- and late-stage ER+ disease (Bihani et al., 2017).

  • A Phase III trial demonstrated that elacestrant significantly improved progression-free survival (PFS) versus standard-of-care (SOC) endocrine monotherapy in patients with ER-positive/HER2-negative advanced breast cancer. It also exhibited manageable safety in patients with ESR1 mutations (Bidard et al., 2022).

  • Pharmacokinetic and pharmacodynamic studies indicate that elacestrant is well-tolerated, has good bioavailability when administered orally, and can engage the ER with some ability to cross the blood-brain barrier (Conlan et al., 2020).

  • Elacestrant has shown efficacy in preoperative treatment, suppressing tumor proliferation in postmenopausal women with ER+/HER2-negative early breast cancer, with a manageable safety profile (Vidal et al., 2023).

Mechanism of Action

Elacestrant binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation . It is specifically an antagonist of the estrogen receptor alpha (ERα) .

Safety and Hazards

Common side effects of Elacestrant may include muscle and joint pain, nausea, vomiting, loss of appetite, increased cholesterol and triglyceride levels in your blood . It can harm an unborn baby if the mother or the father is using elacestrant .

Future Directions

Elacestrant is the first orally bioavailable SERD approved by the FDA for use in patients with metastatic breast cancer . Current clinical trials are ongoing evaluating it in the adjuvant setting in patients with early stage ER-positive breast cancers . It has shown promise in preclinical models of ER+ breast cancer .

properties

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFHYCAZOCBCRQ-FBHGDYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elacestrant dihydrochloride

CAS RN

1349723-93-8
Record name Elacestrant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELACESTRANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.